molecular formula C8H9ClO4S B6170712 3-(methoxymethoxy)benzene-1-sulfonyl chloride CAS No. 2091662-14-3

3-(methoxymethoxy)benzene-1-sulfonyl chloride

Cat. No.: B6170712
CAS No.: 2091662-14-3
M. Wt: 236.7
InChI Key:
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Description

3-(methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClO4S and a molecular weight of 236.7 g/mol. It is commonly used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-(methoxymethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process often includes purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific conditions used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

3-(methoxymethoxy)benzene-1-sulfonyl chloride is widely used in various fields of scientific research:

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(methoxymethoxy)benzene-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a similar sulfonyl chloride group but with a trifluoromethyl substituent, which imparts different chemical properties.

    3-(Methoxymethyl)benzene-1-sulfonyl chloride: Similar to 3-(methoxymethoxy)benzene-1-sulfonyl chloride but with a methoxymethyl group instead of a methoxymethoxy group.

Uniqueness

This compound is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and other applications.

Properties

CAS No.

2091662-14-3

Molecular Formula

C8H9ClO4S

Molecular Weight

236.7

Purity

95

Origin of Product

United States

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